molecular formula C28H31BrN2O6S B3059910 Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate CAS No. 1415562-73-0

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

Cat. No.: B3059910
CAS No.: 1415562-73-0
M. Wt: 603.5
InChI Key: HXISPCSTQZMVTF-UHFFFAOYSA-N
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Description

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a useful research compound. Its molecular formula is C28H31BrN2O6S and its molecular weight is 603.5. The purity is usually 95%.
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Biological Activity

Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate is a complex organic compound with the molecular formula C28H31BrN2O6SC_{28}H_{31}BrN_{2}O_{6}S and a molecular weight of approximately 603.53 g/mol. This compound features a unique structural arrangement that includes a biphenyl moiety, a pyridine ring, and various functional groups such as tert-butoxycarbonyl and ethylsulfonyl. Its potential biological activity is under investigation, particularly in the context of its role as a peptide inhibitor and its interaction with various biological systems.

The compound's structure contributes to its biological activity, particularly through the presence of the bromine atom and the sulfonyl group, which enhance its reactivity. The synthesis typically involves multiple steps, including protecting group strategies and coupling reactions using intermediates like 5-bromo-4-methyl-pyridine derivatives.

Biological Activity Overview

This compound has been classified as a peptide inhibitor , which implies its ability to interfere with protein-protein interactions essential for various biological processes. Peptide inhibitors are known to modulate pathways involved in cell signaling, proliferation, and apoptosis.

The specific mechanism by which this compound exerts its biological effects is still being elucidated. However, similar compounds have demonstrated the capacity to induce degradation of proteins involved in critical cellular functions. For instance, studies on bromodomain and extraterminal (BET) protein degraders have shown that small molecules can efficiently induce degradation of BET proteins, leading to inhibition of cancer cell growth through apoptosis induction .

Case Studies

  • Peptide Inhibition Studies :
    • Preliminary studies suggest that compounds with structural similarities to this compound can effectively inhibit specific peptide interactions in vitro. These studies often utilize cell lines to assess the compound's efficacy in modulating target protein levels.
  • Cancer Cell Line Experiments :
    • Research involving BET protein inhibitors has highlighted their potential in cancer therapeutics. For example, compounds that induce degradation of BRD2, BRD3, and BRD4 proteins have been shown to significantly reduce tumor growth in xenograft models . The implications for this compound lie in its potential to similarly impact tumor biology through targeted protein interactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Structural Features Unique Aspects
5-Bromo-4-methylpyridineContains bromine and methyl group on pyridineSimpler structure; lacks biphenyl
Ethyl 5-(4-methylphenyl)-4-methylthiazole-2-carboxylateContains thiazole instead of pyridineDifferent heterocyclic structure
Methyl 3-(3-bromophenyl)-2-(tert-butoxycarbonyl)aminopropanoateSimilar amine functionalityDifferent substitution pattern

Properties

IUPAC Name

methyl 3-[(3-bromo-4-methylpyridin-2-yl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-(3-ethylsulfonylphenyl)-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31BrN2O6S/c1-8-38(34,35)21-11-9-10-19(14-21)20-15-22(26(32)36-7)18(3)23(16-20)31(27(33)37-28(4,5)6)25-24(29)17(2)12-13-30-25/h9-16H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXISPCSTQZMVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C(=C2)N(C3=NC=CC(=C3Br)C)C(=O)OC(C)(C)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201100514
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-73-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-[(3-bromo-4-methyl-2-pyridinyl)[(1,1-dimethylethoxy)carbonyl]amino]-3′-(ethylsulfonyl)-4-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201100514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Reactant of Route 2
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Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Reactant of Route 3
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Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-((3-bromo-4-methylpyridin-2-yl)(tert-butoxycarbonyl)amino)-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate

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